1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine
Overview
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a chemical compound that has gained attention in the scientific community. It is a part of a novel series of GPR119 agonists . GPR119 is a G protein-coupled receptor, and compounds that can act as agonists for this receptor are of significant interest due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds involves an optimization effort involving a propan-2-yl 4- compound, which is a novel G protein-coupled receptor 119 (GPR119) agonist . To occupy a presumed hydrophobic space between the pyrimidine and piperidine rings in interaction with GPR119, the linker oxygen is replaced with nitrogen . Subsequently, the introduction of a substituent at the bridging nitrogen atom is explored . The installation of an N-trifluoromethyl group not only enhances GPR119 agonist activity but also considerably improves the human ether-à-go-go-related gene (hERG) inhibition profile .Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been widely used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including structurally diverse piperidines and pyrimidines. These compounds are significant in the development of natural products and therapeutically relevant molecules (Philip et al., 2020).
Heterocyclic Chemistry and Complexes
The chemistry of heterocyclic compounds, including pyrimidines, has been extensively reviewed, highlighting their synthesis, properties, and potential in creating complex compounds with various applications, including spectroscopy, magnetic properties, and biological activity (Boča et al., 2011).
Copper Catalysts in C-N Bond Formation
Copper-mediated systems have been developed for C-N bond-forming reactions, involving aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. These developments are critical for organic synthesis and could be relevant to compounds like 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine (Kantam et al., 2013).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts in the synthesis of heterocyclic compounds, including pyrimidine scaffolds, has been highlighted for their broad applicability and potential in medicinal chemistry (Parmar et al., 2023).
Mechanism of Action
Target of Action
It is related to a compound named hnpc-a188, which exhibits excellent acaricidal activity . This suggests that the compound might have a similar target, possibly acting on mites.
Mode of Action
It is known that related compounds exhibit excellent bioactivity , implying that this compound may interact with its targets in a way that disrupts their normal function, leading to their death.
Biochemical Pathways
Given its potential acaricidal activity , it may interfere with pathways essential for the survival or reproduction of mites.
Pharmacokinetics
It is noted that fluoroalkyl sulfur groups, such as trifluoromethyl sulfur and trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
It is related to a compound that exhibits excellent acaricidal activity , suggesting that it may cause death in mites at the cellular level.
Action Environment
It is known that the unrestricted use of existing insecticides can lead to serious pesticide resistance , suggesting that the effectiveness of this compound may be influenced by the presence of resistant mites in the environment.
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c11-10(12)8-5-9(15-6-14-8)16-3-1-7(13)2-4-16/h5-7,10H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZTLJENTVRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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